DE(5-carboxamide)oxcarbazepine

Pharmaceutical impurity profiling Pharmacopeial reference standards Oxcarbazepine quality control

QC laboratories validating HPLC/LC-MS methods for oxcarbazepine require authenticated reference standards for EP Impurity C / USP Related Compound E identification. This 10-keto derivative (CAS 21737-58-6) differs fundamentally from licarbazepine and other impurities, precluding analytical substitution. - Enables compliant peak identification and system suitability per EP/USP monographs. - Supports forced degradation studies under oxidative conditions as a ketone-specific marker. - Traceable reference standard with comprehensive characterization data for ANDA submissions.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 21737-58-6
Cat. No. B1669924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDE(5-carboxamide)oxcarbazepine
CAS21737-58-6
SynonymsDe(5-carboxamide)oxcarbazepine;  Oxcarbazepine impurity C;  Oxcarbazepine related compound E; 
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2NC3=CC=CC=C3C1=O
InChIInChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2
InChIKeyVSZGCLXGCOECAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DE(5-carboxamide)oxcarbazepine Procurement & Selection


DE(5-carboxamide)oxcarbazepine (CAS 21737-58-6) is a chemically defined small molecule formally recognized in pharmacopeial compendia as Oxcarbazepine EP Impurity C and USP Oxcarbazepine Related Compound E . Its structure is established as 5,11-dihydro-10H-dibenzo[b,f]azepin-10-one (EP nomenclature) and 10(11H)-oxo-5H-dibenz[b,f]azepine (USP nomenclature), with a molecular formula of C14H11NO and molecular weight of 209.25 . This compound represents a ketone oxidation product of oxcarbazepine and is primarily procured as a certified reference standard for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing [1].

Standard Type Certified reference standard, EP Impurity C / USP Related Compound E Dual compendial identity
Primary Use Analytical method development, validation, and QC HPLC/LC-MS peak identification
Compliance Context Supports EP/USP monograph impurity testing Traceable to pharmacopeial standards

Why DE(5-carboxamide)oxcarbazepine Substitution Fails


Procurement substitution in analytical and regulatory applications is precluded by the chemically distinct identity and functional role of DE(5-carboxamide)oxcarbazepine relative to other compounds in the oxcarbazepine pharmacopeial impurity family. This compound is a specific ketone derivative (10-oxo structure) that differs fundamentally from the hydroxylated active metabolite licarbazepine (MHD, CAS 29331-92-8), from other designated impurities such as EP Impurity B (10-methoxy carbamazepine, CAS 28721-09-7), and from the parent drug oxcarbazepine itself [1]. Regulatory specifications for oxcarbazepine drug substance and drug product mandate the identification, control, and quantification of this specific impurity as a discrete chemical entity, requiring a structurally authenticated reference standard for chromatographic peak identification and method suitability testing . A substitute compound—even one from the same pharmacopeial impurity family—would produce a different retention time and distinct mass spectrometric signature, rendering analytical methods non-compliant with EP/USP monograph requirements [2].

Target compound
DE(5-carboxamide)oxcarbazepine, 10‑keto derivative, CAS 21737‑58‑6, MW 209.25
Structurally related compounds (not interchangeable)
Oxcarbazepine (parent drug), licarbazepine (hydroxylated metabolite, MW 254.28), EP Impurity B (10‑methoxy carbamazepine)
Each compound yields a distinct retention time and mass spectrometric signature; substitution invalidates EP/USP method compliance and regulatory impurity quantification.

DE(5-carboxamide)oxcarbazepine Differentiation Evidence


EP Impurity C / USP Related Compound E Identity

DE(5-carboxamide)oxcarbazepine is unequivocally designated in the European Pharmacopoeia as Oxcarbazepine EP Impurity C and in the United States Pharmacopeia as USP Oxcarbazepine Related Compound E . This dual compendial recognition establishes its identity as a specific, named impurity that must be controlled in oxcarbazepine drug substance and drug product monographs, distinguishing it from the parent drug oxcarbazepine, from the active metabolite licarbazepine (MHD), and from other numbered impurities (e.g., Impurity A, B, D through L) that possess distinct chemical structures and analytical signatures .

Compendial identity
Class-level inference
EP Impurity C / USP Related Compound E (MW 209.25 vs. 252.27 for parent OXC, 254.28 for licarbazepine)
Unambiguous pharmacopeial identity supports method specificity
Dual compendial recognition; distinct from parent and metabolite
Pharmaceutical impurity profiling Pharmacopeial reference standards Oxcarbazepine quality control

Structural Distinction from Hydroxylated Metabolites

DE(5-carboxamide)oxcarbazepine (10-oxo derivative) is a chemically distinct ketone oxidation product that must be distinguished from the primary pharmacologically active species in the oxcarbazepine metabolic pathway. Oxcarbazepine undergoes rapid and extensive cytosolic reduction (>95% absorption) to form 10-monohydroxy derivative (MHD, licarbazepine), an enantiomeric mixture of (S)-licarbazepine and (R)-licarbazepine in a 4:1 ratio [1]. Eslicarbazepine acetate (ESL) is a prodrug that undergoes hydrolysis to form exclusively (S)-licarbazepine as the major active compound, with R-licarbazepine and oxcarbazepine appearing as minor metabolites [2]. The target compound, DE(5-carboxamide)oxcarbazepine, is neither a metabolite nor a prodrug but a synthetic/process impurity with a ketone functional group at the 10-position, lacking the hydroxyl moiety characteristic of licarbazepine.

Structural vs. metabolites
Class-level inference
10‑keto derivative, lacks hydroxyl at C10; MW 43–45 Da smaller than oxcarbazepine and licarbazepine
Ketone impurity is not a metabolite; prevents peak misassignment
Distinction from pharmacologically active MHD essential
Metabolite profiling Impurity identification Structural analog differentiation

Certified Reference Standard for ANDA & QC

DE(5-carboxamide)oxcarbazepine is supplied as a certified reference standard with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of oxcarbazepine [1]. Traceability against pharmacopeial standards (USP or EP) is provided based on feasibility [2]. This level of certification and documentation distinguishes it from generic research-grade compounds, which lack the chain of custody and characterization rigor required for regulatory submissions. The compound is stored under specified conditions (2-8°C, protected from light) and has defined solubility in methanol .

Reference standard certification
Supporting evidence
Certified, traceable to USP/EP; full characterization data provided for ANDA/QC
Regulatory-grade documentation supports submission readiness
Differs from research-grade compounds without traceability
Method validation Reference standard procurement Regulatory compliance

DE(5-carboxamide)oxcarbazepine Procurement Scenarios


Impurity Profiling & Method Validation for ANDA

Pharmaceutical quality control laboratories developing or validating HPLC/LC-MS methods for oxcarbazepine drug substance or drug product require DE(5-carboxamide)oxcarbazepine as a certified reference standard to establish system suitability, identify the EP Impurity C / USP Related Compound E peak, and perform quantitative impurity testing per compendial specifications. The compound's defined structure (10-keto derivative, CAS 21737-58-6) and regulatory documentation enable method transfer and regulatory submission [1].

Forced Degradation Studies for Stability-Indicating Methods

During forced degradation (stress testing) of oxcarbazepine under oxidative conditions, DE(5-carboxamide)oxcarbazepine may form as a degradation product. Procuring this specific impurity as an authenticated standard enables positive identification of this degradation peak, quantification of degradation kinetics, and establishment of a stability-indicating analytical method that differentiates this ketone impurity from the hydroxylated metabolites (licarbazepine) .

Pharmacopeial Compliance in Commercial Manufacturing

Commercial manufacturers of oxcarbazepine active pharmaceutical ingredient (API) and finished dosage forms must demonstrate control of EP Impurity C / USP Related Compound E within specified limits. Procurement of DE(5-carboxamide)oxcarbazepine as a traceable reference standard (with certificate of analysis and pharmacopeial traceability) is required for batch release testing, stability monitoring, and regulatory inspections .

Application
Selection Property
Validation Focus
Impurity profiling & method validation for ANDA
Pharmacopeial impurity identity and certified traceability
System suitability, peak assignment, compendial limit testing
Forced degradation / stability-indicating methods
Authenticated ketone degradation product standard
Peak identification under oxidative stress; differentiation from hydroxylated metabolites
Commercial manufacturing QC release
Traceable reference standard with CoA
Batch release testing, stability monitoring, regulatory inspection support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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